molecular formula C20H12O4S B407198 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate CAS No. 315240-94-9

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate

Cat. No.: B407198
CAS No.: 315240-94-9
M. Wt: 348.4g/mol
InChI Key: HRVULAWZXDFSLI-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate: is a chemical compound with the molecular formula C20H12O4S . It is known for its unique structure, which includes a benzoxathiol ring fused with a benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a benzoxathiol derivative with a benzoic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl acetate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl propionate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl butyrate

Uniqueness

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate stands out due to its unique benzoxathiol and benzoate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4S/c21-19(14-9-5-2-6-10-14)23-15-11-16(13-7-3-1-4-8-13)18-17(12-15)25-20(22)24-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVULAWZXDFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4)SC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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